molecular formula C10H17Cl2N3 B2856535 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride CAS No. 2244085-30-9

5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride

Cat. No.: B2856535
CAS No.: 2244085-30-9
M. Wt: 250.17
InChI Key: CKWDOECBECRCMR-UHFFFAOYSA-N
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Description

5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H16ClN3 It is a derivative of pyridine and piperidine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride typically involves the reaction of 5-(Piperidin-3-yl)pyridin-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield. The process may involve steps such as:

    Formation of the base compound: This can be achieved through various synthetic routes, including the cyclization of appropriate precursors.

    Salt formation: The base compound is then reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. This can include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5-(Piperidin-3-yl)pyridin-2-amine: The base compound without the dihydrochloride salt.

    Piperidine derivatives: Compounds with similar piperidine structures.

    Pyridine derivatives: Compounds with similar pyridine structures.

Uniqueness: 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride is unique due to its specific combination of piperidine and pyridine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-piperidin-3-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8;;/h3-4,7-8,12H,1-2,5-6H2,(H2,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWDOECBECRCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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